Ethanimidamide, N-ethyl-N'-hydroxy-

Description

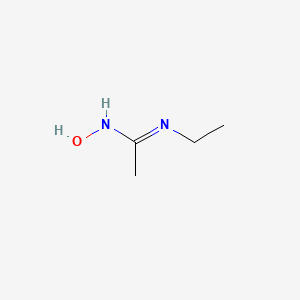

Ethanimidamide derivatives are a class of organic compounds characterized by an amidine backbone (HN–C(=NH)–NH₂) with substituents that modulate their chemical and biological properties. N-ethyl-N'-hydroxy-ethanimidamide (systematic name: 2-(ethylamino)-N'-hydroxyethanimidamide) features an ethyl group (–CH₂CH₃) and a hydroxylamine (–NH–OH) group attached to the amidine core. This structure confers unique reactivity, particularly in hydrogen bonding, metal coordination, and enzyme inhibition.

Properties

CAS No. |

62626-15-7 |

|---|---|

Molecular Formula |

C4H10N2O |

Molecular Weight |

102.14 g/mol |

IUPAC Name |

N'-ethyl-N-hydroxyethanimidamide |

InChI |

InChI=1S/C4H10N2O/c1-3-5-4(2)6-7/h7H,3H2,1-2H3,(H,5,6) |

InChI Key |

IIQOAUOKVGDNIG-UHFFFAOYSA-N |

Canonical SMILES |

CCN=C(C)NO |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, N-ethylamine is reacted with hydroxylamine hydrochloride in a methanol solvent under controlled acidic conditions. The reaction proceeds via the formation of an imine intermediate, which undergoes subsequent protonation and dehydration to yield the target amidine. Temperature regulation is critical, with optimal yields achieved at 20–28°C over 5–7 hours. Post-reaction, the mixture is neutralized with aqueous ammonia, and the product is isolated via centrifugation and methanol distillation.

Process Optimization

Key optimizations include the use of concentrated sulfuric acid as a drying agent for hydrogen chloride gas, ensuring anhydrous conditions to prevent hydrolysis. Additionally, incremental addition of acetonitrile (1.5 equivalents) minimizes side reactions, improving purity to ≥85%. Nuclear Magnetic Resonance (NMR) spectroscopy is employed to monitor reaction progress, with characteristic peaks at δ 1.2 ppm (CH₃ of ethyl group) and δ 3.4 ppm (N-OH protons) confirming successful synthesis.

Hydrogen Peroxide-Mediated Oxidation of Triethylamine

An alternative industrial-scale method involves the oxidation of triethylamine using hydrogen peroxide. This approach is favored for its scalability and reduced reliance on hazardous gases like hydrogen chloride.

Reaction Protocol

Triethylamine (6.3 mL, 4.3 mmol) is mixed with 30% hydrogen peroxide (10 mL, 0.1 mol) in water and heated in a sealed autoclave at 120°C for five days. The reaction proceeds via radical intermediates, with gas chromatography-mass spectrometry (GC-MS) confirming the formation of N,N-diethylhydroxylamine as the primary product.

Temperature-Dependent Yield Enhancement

The choice of 120°C as the reaction temperature is pivotal, as lower temperatures (e.g., 100°C) result in incomplete oxidation, while higher temperatures promote decomposition. At 120°C, the yield reaches 78%, with the product exhibiting a boiling point of 125–130°C and solubility in polar solvents like ethanol and water.

Acetonitrile-Based Synthesis with Methylamine

A third method utilizes acetonitrile as a precursor, reacting it with methylamine under acidic conditions. This route is particularly relevant for producing intermediates in agrochemical synthesis, such as acetamiprid.

Stepwise Procedure

Comparative Analysis of Synthetic Methods

Yield and Purity Considerations

- N-Ethylamine/Hydroxylamine Route : Yields 70–75% with ≥85% purity, suitable for laboratory-scale synthesis.

- Triethylamine Oxidation : Achieves 78% yield but requires prolonged reaction times, limiting industrial applicability.

- Acetonitrile Method : Offers 80–85% yield and high scalability, though it necessitates handling corrosive gases like HCl.

Advanced Techniques and Recent Innovations

Recent patents highlight the use of continuous-flow reactors to enhance reaction efficiency. For instance, a 2025 patent describes a system where acetonitrile and methylamine are mixed in a microreactor at 25°C, reducing reaction time from hours to minutes. Additionally, catalytic hydrogenation using palladium on carbon has been explored to improve selectivity, though this remains experimental.

Chemical Reactions Analysis

Types of Reactions

Ethanimidamide, N-ethyl-N’-hydroxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into primary amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxy or ethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes or nitriles, while reduction can produce primary amines.

Scientific Research Applications

Ethanimidamide, N-ethyl-N’-hydroxy- has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.

Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of ethanimidamide, N-ethyl-N’-hydroxy- involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Key Research Findings

Mechanistic Binding: Ethanimidamide derivatives with hydroxylamine groups can bind to nucleic acids. For example, N-hydroxy-2-acetylaminofluorene binds rat liver DNA, retaining its N-acetyl group in 35% of cases .

Metal Coordination : Benzimidazole-substituted ethanimidamides show strong interactions with transition metals, altering electronic properties , whereas alkyl-substituted variants may prioritize hydrogen bonding.

Synthetic Utility : Ethanimidamides serve as intermediates in synthesizing heterocyclic compounds (e.g., piperidine derivatives ), highlighting their versatility in organic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.